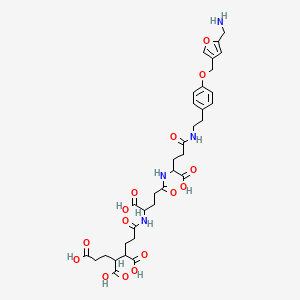
Methanofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanofuran is a complex organic compound with a unique structure that includes multiple functional groups such as amines, carboxylic acids, and ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanofuran involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amination, esterification, and oxidation to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the progress of the reactions and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
Methanofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
科学的研究の応用
Biochemical Role in Methanogenesis
Methanofuran serves as a crucial cofactor in the biosynthesis of methane in methanogenic archaea. It plays a vital role in one-carbon metabolism, functioning as a carrier for carbon compounds. The compound is involved in the enzymatic processes that convert substrates into methane, which is essential for the survival of methanogenic microorganisms in anaerobic environments.
Key Enzymatic Pathways
- This compound is synthesized through a series of enzymatic reactions involving specific genes identified in Methanocaldococcus jannaschii. Recent studies have identified the final enzymes responsible for this compound biosynthesis, namely MfnE and MfnF, which catalyze critical steps in its formation from precursor molecules .
Environmental Applications
This compound's role extends beyond microbial metabolism into environmental science. Methane production via methanogens contributes significantly to global greenhouse gas emissions. Understanding this compound's function can help develop strategies to mitigate methane release from natural and anthropogenic sources.
Impact on Greenhouse Gas Emissions
- Methane is approximately 20 times more potent than carbon dioxide as a greenhouse gas over a 100-year period. This compound's involvement in methane cycling emphasizes the need for targeted research on methanogenic pathways to reduce emissions effectively .
Potential Therapeutic Uses
Research has indicated that targeting methanogenic pathways could have therapeutic implications, particularly concerning obesity and metabolic disorders. The presence of methanogens in the gut microbiome has been linked to increased adiposity, suggesting that inhibiting this compound biosynthesis may provide a novel approach to managing obesity .
Case Studies
- Studies have shown that inhibiting enzymes involved in this compound biosynthesis can reduce methane production in the gut, potentially leading to weight loss and improved metabolic health . This opens avenues for developing anti-obesity drugs that target these specific metabolic pathways.
Industrial Applications
In biotechnology, this compound and its associated pathways can be harnessed for biofuel production. The conversion of organic waste into methane through methanogenic processes represents a sustainable approach to energy production.
Biofuel Production
- The utilization of methanogens in anaerobic digestion processes can enhance methane yield from biomass, making it a viable alternative energy source .
Research and Development
Ongoing research focuses on elucidating the complete biosynthetic pathway of this compound and its potential applications in various fields:
| Application Area | Description |
|---|---|
| Biochemical Research | Understanding enzymatic pathways and their roles in microbial metabolism |
| Environmental Science | Strategies for mitigating methane emissions |
| Therapeutics | Development of drugs targeting methanogenic pathways |
| Biofuel Production | Enhancing methane yield from organic waste |
作用機序
The mechanism of action of Methanofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **Methanofuran
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C34H44N4O15 |
|---|---|
分子量 |
748.7 g/mol |
IUPAC名 |
7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
InChIキー |
CKRUWFDORAQSRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
正規SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
同義語 |
carbon dioxide reduction factor CDR factor methanofuran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















